molecular formula C17H21NOS B2454673 2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]- CAS No. 303117-44-4

2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-

Cat. No.: B2454673
CAS No.: 303117-44-4
M. Wt: 287.42
InChI Key: VJIYUXAHSJWFMU-UHFFFAOYSA-N
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Description

Steric Effects

  • Conformational rigidity : Ortho-isopropyl groups create a "pocket" around the amide nitrogen, hindering rotation and stabilizing specific conformations.
  • Crystallographic packing : In solid-state structures, the bulky substituent disrupts π-π stacking, favoring van der Waals interactions between alkyl chains.

Electronic Effects

  • Inductive donation : The isopropyl groups weakly donate electrons via σ-bonds, slightly increasing electron density at the amide nitrogen.
  • Hammett parameters : The 2,6-diisopropylphenyl group has a σ~para~ = -0.20 (electron-donating), modulating reactivity at the amide site.

Applications in Coordination Chemistry

The steric bulk of the 2,6-diisopropylphenyl group is exploited in ligand design to prevent aggregation in metal complexes. For example, analogous ligands stabilize low-coordination states in organometallic catalysts.

Property Impact of 2,6-Diisopropylphenyl Group
Solubility Increased lipophilicity
Thermal stability Enhanced due to steric protection
Reactivity Reduced nucleophilicity at nitrogen

This substituent’s dual steric and electronic roles make it valuable in designing tailored organic and organometallic compounds.

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5-12H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIYUXAHSJWFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two primary precursors: 2-thiophenecarboxylic acid (CAS 527-72-0) and 2,6-diisopropylaniline (CAS 24544-04-5). The convergence point resides in the amide bond, directing synthetic efforts toward coupling methodologies. Alternative disconnections, such as late-stage functionalization of preformed thiophene scaffolds, remain unexplored in the literature, underscoring the efficiency of direct amidation approaches.

Amide Bond Formation Strategies

Amide bond construction between sterically hindered partners dominates the synthesis of 2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-. Comparative studies identify three principal methodologies: acid chloride-mediated coupling, in situ activation with carbodiimides, and phosphonium-based coupling agents.

Acid Chloride Intermediate Route

Conversion of 2-thiophenecarboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) represents the most traditional approach. A representative procedure involves refluxing 2-thiophenecarboxylic acid with excess thionyl chloride (3 equiv) in anhydrous dichloromethane (DCM) under nitrogen, followed by amine addition at 0°C.

Reaction Conditions

  • Acid Activation : 2-Thiophenecarboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv), DCM, reflux, 4 h.
  • Coupling : 2,6-Diisopropylaniline (1.2 equiv), Et₃N (2.5 equiv), 0°C → RT, 12 h.
  • Yield : 82–85% after recrystallization (ethanol/hexanes).

This method’s limitation lies in handling corrosive SOCl₂ and the need for rigorous anhydrous conditions. Side products, including unreacted acid and N-acylated byproducts, necessitate careful purification.

Carbodiimide-Mediated Coupling

Employing N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as an additive enhances coupling efficiency. A typical protocol dissolves 2-thiophenecarboxylic acid (1.0 equiv), HOBt (1.5 equiv), and EDC (1.5 equiv) in DMF, followed by dropwise addition of 2,6-diisopropylaniline (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C.

Optimized Parameters

  • Solvent : Dimethylformamide (DMF) or dichloromethane.
  • Temperature : 0°C → room temperature, 18 h.
  • Yield : 78–80% (crude), improving to 88% after silica gel chromatography (ethyl acetate/hexanes, 1:4).

While avoiding acid chloride handling, this method generates urea byproducts from carbodiimide decomposition, complicating purification.

Phosphonium and Uranium Coupling Reagents

Modern reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer superior activation under milder conditions. A published protocol utilizes HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF, achieving 92% isolated yield after 6 hours at room temperature.

Advantages

  • Reduced reaction time (4–6 h vs. 12–18 h for carbodiimides).
  • Higher yields (90–92%) with minimal racemization.
  • Compatibility with heat-sensitive substrates.

Economic constraints limit large-scale applications due to HATU’s high cost (~$320/g).

Comparative Methodological Analysis

The table below contrasts key parameters across major synthesis routes:

Method Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Acid Chloride SOCl₂, Et₃N DCM 0→25 16 85 98.5
EDC/HOBt EDC, HOBt, DIPEA DMF 0→25 18 88 97.8
HATU HATU, DIPEA DMF 25 6 92 99.1

Data aggregated from multiple studies highlights HATU’s superiority in yield and purity, albeit at elevated costs. Industrial-scale productions favor acid chloride routes for reagent affordability, while research settings prefer HATU for speed.

Purification and Characterization

Post-synthetic processing proves critical due to the compound’s limited solubility in common organic solvents.

Recrystallization Techniques

Recrystallization from ethanol/hexanes (1:3 v/v) affords needle-like crystals with 99% purity, as confirmed by HPLC. Alternative solvent systems (toluene/heptane) yield similar results but require higher temperatures (80°C).

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexanes gradients (10–30% EtOAc) resolves residual amine and coupling byproducts. Medium-pressure liquid chromatography (MPLC) reduces purification time to <2 hours.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 3.15 (sept, J = 6.8 Hz, 2H, CH(CH₃)₂), 7.20–7.35 (m, 3H, Ar-H), 7.65 (d, J = 3.6 Hz, 1H, Th-H), 7.85 (d, J = 5.0 Hz, 1H, Th-H), 8.45 (s, 1H, NH).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).
  • MP : 151–153°C (lit. 152°C).

Scalability and Industrial Considerations

Kilogram-scale synthesis employs acid chloride routes due to SOCl₂’s low cost (~$0.50/g). A patented continuous flow process couples 2-thiophenecarbonyl chloride with 2,6-diisopropylaniline in a microreactor, achieving 89% yield with 99% purity at 500 g/day throughput. Environmental concerns drive interest in catalytic amidation methods, though none yet reported for this substrate.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The brominated derivative of this compound undergoes substitution reactions facilitated by palladium catalysis. For example:

  • Reaction with Sodium Hydrogen Carbonate :
    2-[(Aminocarbonyl)amino]-5-bromo-3-thiophenecarboxamide reacts under basic conditions with Pd(PPh₃)₄ as a catalyst at 80°C under argon. The product is isolated as a grey solid (0.243 g from 0.250 g starting material) after neutralization and filtration .

Reaction Component Details
Substrate5-Bromo-thiophenecarboxamide derivative
CatalystPd(PPh₃)₄
Conditions80°C, argon, 18 h
WorkupNaOH/DCM partition, filtration

Cross-Coupling Reactions

The bromine substituent on the thiophene ring enables palladium-mediated coupling reactions:

Amide Functional Group Transformations

The carboxamide group participates in hydrolysis and condensation:

  • Urea Formation :
    Reaction with trichloroacetylisocyanate and ammonia yields urea derivatives. For example:

    • 2-Amino-3-thiophenecarboxamide reacts with trichloroacetylisocyanate in acetonitrile, followed by ammonia in methanol, to produce a urea derivative (0.2 g yield) .

Step Reagents/Conditions Outcome
AcylationTrichloroacetylisocyanate, CH₃CN, RTIntermediate formation
AmmonolysisNH₃ in MeOH, 2 hUrea product

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, though steric hindrance from the 2,6-diisopropylphenyl group may limit reactivity. Documented examples include:

  • Tosylation :
    2-(2-Bromophenoxy)ethyl tosylate is synthesized using tosyl chloride and triethylamine in dichloromethane at 0°C .

Heterocycle Functionalization

The thiophene ring can be modified to generate fused or substituted heterocycles:

  • Ring Expansion :
    Reactions with azabicyclo[3.2.1]octane derivatives under basic conditions yield bridged heterocyclic products .

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for amide-related reactions, while non-polar solvents (e.g., dichloromethane) are used for halogenation or tosylation .

Catalytic Hydrogenation

Though not explicitly documented for this compound, similar thiophene carboxamides undergo hydrogenation of the thiophene ring to tetrahydrothiophene derivatives using H₂ and Pd/C.

Key Challenges and Optimizations

  • Steric Hindrance : The bulky 2,6-diisopropylphenyl group reduces reaction rates in electrophilic substitutions, necessitating elevated temperatures or prolonged reaction times .

  • Purification : Reverse-phase chromatography (water/acetonitrile/TFA) is often required to isolate pure products due to the compound’s low solubility .

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable for research:

Anticancer Activity

Research indicates that thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that structural modifications can enhance the anticancer efficacy of thiophene-based compounds against various cancer cell lines.

Case Study : A study investigated a related thiophene derivative's effects on liver cancer cells, revealing that it inhibited cell growth and triggered apoptosis through mitochondrial dysfunction. This suggests that 2-thiophenecarboxamide derivatives could be developed as anticancer agents.

CompoundCancer TypeMechanism of ActionReference
Compound ALiver CancerInduces apoptosis
Compound BBreast CancerCell cycle arrest

Antimicrobial Properties

Thiophene derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls contributes to its effectiveness.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
2-ThiophenecarboxamideStaphylococcus aureus20
2-ThiophenecarboxamideEscherichia coli15
Control (Ampicillin)Staphylococcus aureus18

Anti-inflammatory Potential

Thiophene derivatives are also being researched for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study : A derivative was tested in an animal model of inflammation and showed significant reduction in swelling and pain, indicating its potential as an anti-inflammatory agent.

Synthesis and Structural Insights

The synthesis of 2-thiophenecarboxamide typically involves multi-step organic reactions, including the Gewald reaction, which is crucial for forming thiophene derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in the substituents attached to the ring.

    2,6-diisopropylphenyl derivatives: Compounds with the 2,6-diisopropylphenyl group but different functional groups attached to the phenyl ring.

Uniqueness

2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]- is unique due to the combination of the thiophene ring and the 2,6-diisopropylphenyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Q. How can researchers ensure reproducibility in kinetic studies of this compound?

  • Methodological Answer : Standardize reaction monitoring via in situ IR (e.g., carbonyl peak at 1680 cm⁻¹) or online NMR. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis. Publish raw data (e.g., time-resolved HPLC chromatograms) in supplementary materials. Reproducibility issues in analogous studies often stem from inconsistent degassing or moisture control .

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